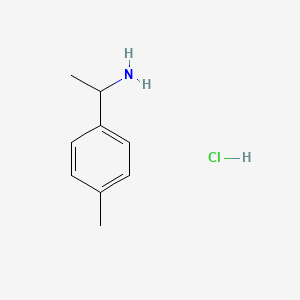

1-(4-Methylphenyl)ethanamine, hcl

Description

BenchChem offers high-quality 1-(4-Methylphenyl)ethanamine, hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)ethanamine, hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWBCLYSNFCQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(4-Methylphenyl)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(4-Methylphenyl)ethanamine hydrochloride. As a crucial compound in various research and development sectors, a thorough understanding of its properties is paramount for its effective application, handling, and analysis. This document consolidates available data on its structural, physical, and chemical properties, alongside detailed analytical methodologies for its characterization. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the causality behind experimental choices.

Introduction

1-(4-Methylphenyl)ethanamine, also known as 4-methyl-α-methylbenzylamine, is a primary amine belonging to the phenethylamine class. Its hydrochloride salt is the common form utilized in laboratory settings due to its increased stability and solubility in aqueous solutions. The presence of a methyl group on the phenyl ring and an amino group on the ethyl side chain imparts specific chemical and physical properties that are critical for its behavior in various chemical and biological systems. Understanding these characteristics is fundamental for its synthesis, purification, formulation, and analytical identification.

This guide will delve into the key physicochemical parameters of 1-(4-Methylphenyl)ethanamine HCl, offering a structured presentation of its properties, detailed experimental protocols for its analysis, and a discussion on its stability and handling.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting the physicochemical properties of any compound.

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylphenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-methylphenyl)ethanamine hydrochloride, a key chiral building block in modern medicinal chemistry. Recognizing the critical importance of these properties in drug development and chemical synthesis, this document offers a detailed exploration of the melting point and solubility of this compound. Where specific experimental data is not publicly available, this guide provides robust, field-proven methodologies for their determination, empowering researchers to generate reliable data in their own laboratories.

Our approach is grounded in scientific integrity, ensuring that the information and protocols presented herein are not only accurate but also provide a framework for self-validating experimental systems. This guide is designed to be a practical and authoritative resource, enabling a deeper understanding of 1-(4-methylphenyl)ethanamine hydrochloride and its behavior in various experimental settings.

Introduction: The Significance of 1-(4-Methylphenyl)ethanamine

1-(4-Methylphenyl)ethanamine is a chiral primary amine that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif, featuring a p-tolyl group attached to a chiral ethylamine backbone, is found in numerous pharmaceutical compounds. The hydrochloride salt of this amine is often preferred in synthetic and formulation processes due to its crystalline nature, improved stability, and ease of handling compared to the free base.

A thorough understanding of the physicochemical properties of 1-(4-methylphenyl)ethanamine hydrochloride is paramount for its effective utilization. The melting point is a crucial indicator of purity and identity, while solubility is a key determinant of bioavailability and the feasibility of its use in various reaction and formulation media. This guide will delve into these two critical parameters.

Melting Point of 1-(4-Methylphenyl)ethanamine Hydrochloride

The melting point of a crystalline solid is a fundamental physical property that provides valuable information about its identity and purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range.

Reported Melting Point

Based on available data, the melting point of 1-(4-methylphenyl)ethanamine hydrochloride (CAS Number: 854181-94-5) is reported to be in the range of 160 - 170°C [1]. It is important to note that variations in the reported melting point can arise from differences in the purity of the sample, the method of determination, and the rate of heating.

| Parameter | Value | Reference |

| Melting Point | 160 - 170 °C | [1] |

Experimental Determination of Melting Point

To ensure the accuracy and reliability of the melting point data, it is recommended to perform an experimental determination. The capillary melting point method is a widely accepted and accessible technique.

This protocol outlines the steps for determining the melting point of 1-(4-methylphenyl)ethanamine hydrochloride using a digital melting point apparatus.

Materials:

-

1-(4-Methylphenyl)ethanamine hydrochloride (crystalline solid)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Digital melting point apparatus

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of crystalline 1-(4-methylphenyl)ethanamine hydrochloride into a clean, dry mortar.

-

Gently grind the crystals into a fine powder using the pestle. This ensures uniform packing in the capillary tube.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid at the bottom.

-

The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the digital melting point apparatus.

-

Set the starting temperature to approximately 20°C below the expected melting point (e.g., 140°C).

-

Set a heating rate of 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid has melted into a clear liquid (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

-

Data Analysis:

-

A sharp melting range (typically 1-2°C) is indicative of a pure compound.

-

A broad melting range or a melting point lower than the reported value may suggest the presence of impurities.

-

Diagram of the Melting Point Determination Workflow:

Sources

An In-depth Technical Guide to 1-(4-Methylphenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Methylphenyl)ethanamine hydrochloride, a significant chemical entity with applications in synthetic chemistry and potential roles in drug discovery and development. As a substituted phenethylamine, its structural characteristics warrant detailed investigation into its physicochemical properties, synthesis, and biological relevance. This document serves as a detailed reference for professionals engaged in research and development in the chemical and pharmaceutical sciences.

Physicochemical Properties and Molecular Structure

1-(4-Methylphenyl)ethanamine hydrochloride, also known as (p-tolyl)ethanamine hydrochloride, is the hydrochloride salt of the primary amine 1-(4-methylphenyl)ethanamine. The presence of a chiral center at the alpha-carbon of the ethylamine side chain means that this compound can exist as two enantiomers, (R)-1-(4-methylphenyl)ethanamine hydrochloride and (S)-1-(4-methylphenyl)ethanamine hydrochloride, as well as a racemic mixture.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a crucial factor for many experimental and developmental applications.

Table 1: Physicochemical Properties of 1-(4-Methylphenyl)ethanamine and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | 1-(4-Methylphenyl)ethanamine hydrochloride | - |

| Synonyms | (p-Tolyl)ethanamine hydrochloride, α-Methyl-4-methylbenzylamine hydrochloride | - |

| Molecular Formula (Hydrochloride) | C₉H₁₄ClN | [1] |

| Molecular Weight (Hydrochloride) | 171.67 g/mol | [1] |

| Molecular Formula (Free Base) | C₉H₁₃N | [2][3][4] |

| Molecular Weight (Free Base) | 135.21 g/mol | [2][4] |

| CAS Number ( (R)-enantiomer HCl) | 404336-49-8 | [1] |

| Appearance | Typically a solid | - |

The molecular weight of the hydrochloride salt is calculated from its chemical formula, C₉H₁₄ClN. This is derived from the addition of one molecule of hydrogen chloride (HCl) to the free base, 1-(4-methylphenyl)ethanamine (C₉H₁₃N). The molecular weight of the free base is approximately 135.21 g/mol .[2][4]

Synthesis of 1-(4-Methylphenyl)ethanamine Hydrochloride: A Methodological Overview

The synthesis of 1-(4-Methylphenyl)ethanamine hydrochloride is a multi-step process that begins with the synthesis of the free base, followed by its conversion to the hydrochloride salt. A common and effective method for the synthesis of the free base is through the reduction of the corresponding nitrile.

Experimental Protocol: Synthesis of 1-(4-Methylphenyl)ethanamine

This protocol is based on the general principle of nitrile reduction, a robust and widely used method in organic synthesis. A related synthesis for 2-(4-methylphenyl)ethanamine involves the use of a strong reducing agent like lithium aluminum hydride.[5]

Step 1: Synthesis of 4-Methylbenzyl Cyanide (p-Tolylacetonitrile)

The synthesis begins with a suitable starting material, such as 4-methylbenzyl chloride, which is then reacted with a cyanide source, like sodium cyanide, in a nucleophilic substitution reaction to yield 4-methylbenzyl cyanide.

Step 2: Reduction of 4-Methylbenzyl Cyanide to 1-(4-Methylphenyl)ethanamine

The nitrile group of 4-methylbenzyl cyanide is then reduced to a primary amine. This can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Procedure: 4-Methylbenzyl cyanide is added dropwise to a suspension of lithium aluminum hydride in a suitable solvent like diethyl ether under an inert atmosphere (e.g., nitrogen). The reaction mixture is typically refluxed to ensure complete reduction.

-

Work-up: After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution to decompose the excess LiAlH₄ and the aluminum salts. The resulting mixture is then filtered, and the organic layer is separated, dried, and the solvent is evaporated to yield the crude 1-(4-methylphenyl)ethanamine.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

-

Procedure: The purified 1-(4-methylphenyl)ethanamine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with a small amount of the cold solvent to remove any impurities, and then dried under vacuum to yield pure 1-(4-Methylphenyl)ethanamine hydrochloride.

Sources

- 1. 404336-49-8 | (R)-1-(p-Tolyl)ethanamine hydrochloride - AiFChem [aifchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (1R)-1-(p-Tolyl)ethanamine,(CAS# 4187-38-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

1-(4-Methylphenyl)ethanamine hcl as a chiral resolving agent

Application Note: Enantiomeric Resolution using 1-(4-Methylphenyl)ethanamine HCl

Abstract

This technical guide details the application of 1-(4-Methylphenyl)ethanamine Hydrochloride (also known as p-Tolylethylamine HCl) as a chiral resolving agent. While

Introduction: The Agent and the Strategy

Compound Profile:

-

IUPAC Name: 1-(4-Methylphenyl)ethanamine Hydrochloride

-

Synonyms: p-Tolylethylamine HCl; 1-(p-Tolyl)ethylamine HCl.

-

Role: Chiral Base for the resolution of Chiral Acids (e.g., carboxylic acids, phosphonic acids).

-

Chirality: Available as pure (

) or (

The "Family" Advantage: In modern drug development, the "trial-and-error" approach to resolution is replaced by the "Family Approach" (Dutch Resolution). 1-(4-Methylphenyl)ethanamine is a critical member of the phenylethylamine family. The addition of the para-methyl group alters the molecular volume and shape, significantly changing the packing efficiency (lattice energy) of the resulting diastereomeric salts.

-

Key Insight: If a racemate forms an oil or a non-crystalline solid with

-phenylethylamine, switching to 1-(4-Methylphenyl)ethanamine often induces crystallization due to the increased steric bulk and lipophilicity of the tolyl group.

Pre-Experimental Protocol: Liberation of the Free Base

Critical Note: The reagent is supplied as a Hydrochloride (HCl) salt for stability. It is chemically inert as a resolving agent in this form. You must liberate the free amine before reacting it with your target chiral acid.

Protocol A: Free Base Liberation (Scale: 10 g)

-

Dissolution: Suspend 10 g of 1-(4-Methylphenyl)ethanamine HCl in 50 mL of water. Stir until fully dissolved or finely suspended.

-

Basification: Slowly add 20% NaOH (aq) solution while monitoring pH. Adjust to pH > 12. The solution will become cloudy as the free amine (an oil) separates.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (

mL).-

Why MTBE? It prevents emulsion formation better than DCM for amines.

-

-

Drying: Combine organic layers, dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

-

Yield Check: Weigh the resulting pale yellow oil. Theoretical yield calculation is required to ensure stoichiometry in the next step.

Core Protocol: Classical Resolution via Diastereomeric Crystallization

Objective: Resolve a racemic carboxylic acid (

Mechanism:

Protocol B: The "Half-Quantity" Method (Marckwald Principle) This method uses 0.5 equivalents of the resolving agent, maximizing the difference in crystallization rates.

-

Stoichiometry:

-

1.0 eq Racemic Acid.

-

0.5 eq (

)-1-(4-Methylphenyl)ethanamine (Free Base). -

0.5 eq Achiral Base (e.g., Triethylamine or NaOH) Optional but recommended to solubilize the counter-enantiomer.

-

-

Solvent Screening (Small Scale):

-

Prepare 100 mg aliquots of the salt mixture.

-

Test solvents: Ethanol (95%), 2-Propanol (IPA), Acetone, and Ethyl Acetate/Ethanol (9:1).

-

Target: Complete dissolution at reflux; crystal formation upon cooling to 25°C.

-

-

Crystallization (Scale Up):

-

Dissolve the mixture in the minimum volume of boiling solvent (determined in step 2).

-

Cooling Ramp: Turn off heat and allow the flask to cool slowly in the oil bath (approx. 10°C/hour). Rapid cooling traps impurities.

-

Seeding: If no crystals form at 30°C, scratch the glass or add a seed crystal of the pure salt (if available from screens).

-

Harvest: Filter the crystals at room temperature. Wash with cold solvent.

-

-

Recrystallization (Purification):

-

The first crop usually has an diastereomeric excess (de) of 60-80%.

-

Recrystallize from the same solvent until de > 98% (monitored by HPLC).

-

Advanced Protocol: The "Dutch Resolution" (Synergistic Effect)

If Protocol B fails (no crystals), use the Dutch Resolution method. This uses a mixture of structurally related amines to force nucleation.

Protocol C: Mix-and-Match Nucleation

-

Mixture Preparation: Prepare a resolving mix containing:

-

90% (

)-1-(4-Methylphenyl)ethanamine. -

5% (

)- -

5% (

)-1-(1-Naphthyl)ethylamine.

-

-

Reaction: Add 1.0 eq of this mixture to 1.0 eq of Racemic Acid.

-

Mechanism: The minor impurities act as nucleation inhibitors for the more soluble salt, while the major agent crystallizes the less soluble salt. This often yields crystals with higher purity in the first crop.

Recovery and Recycling

Economic viability depends on recovering the resolving agent.

-

Salt Dissolution: Dissolve the purified diastereomeric salt in water (add minimal HCl if needed to break the salt, but usually strong base is used directly).

-

Liberation: Adjust pH to >12 with NaOH.

-

Extraction: Extract the Resolving Agent (Amine) into MTBE.

-

Acid Precipitation: The aqueous layer now contains the resolved Chiral Acid (as a sodium salt). Acidify with HCl to precipitate the pure Chiral Acid.

Visualization of Workflows

Figure 1: Resolution Decision Matrix

Caption: Decision matrix for the resolution of racemic acids using 1-(4-Methylphenyl)ethanamine.

Figure 2: The "Family" Structural Comparison

Caption: Structural relationship within the phenylethylamine resolving agent family.

Data Summary & Troubleshooting

Table 1: Solvent Selection Guide for 1-(4-Methylphenyl)ethanamine Salts

| Solvent System | Polarity | Application | Pros/Cons |

| 2-Propanol (IPA) | Moderate | General Screening | Best Balance. Good solubility at reflux, poor at RT. |

| Ethanol (95%) | High | Polar Acids | Good for highly polar salts, but may prevent crystallization if too soluble. |

| Acetone | Low-Mod | Hydrophobic Acids | Excellent for forming tight crystal lattices; evaporation risk. |

| MTBE/Hexane | Low | "Oiling Out" Rescue | Use as an anti-solvent to force precipitation if alcohols fail. |

Troubleshooting Guide:

-

Problem: The mixture forms an oil instead of crystals.

-

Solution: Re-heat and add 10% seeding crystals of the pure salt (if available) or scratch the flask walls. Alternatively, switch to the "Dutch Resolution" mixture (Protocol C).

-

-

Problem: Low Yield but High Purity.

-

Solution: You are likely losing product in the mother liquor. Cool to 0°C before filtering, or reduce solvent volume.

-

-

Problem: High Yield but Low Purity (Low de).

-

Solution: The cooling was too fast. Re-dissolve and cool at 5°C/hour.

-

References

-

Vries, T. et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354.

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Standard Text for Classical Resolution).

- Kozma, D. (2001).

-

Saigo, K. et al. (1982). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization." Bulletin of the Chemical Society of Japan. (Demonstrates the principles of amine-based resolution).

-

Perry, C. & Breneman, C. (2025). "Recent Developments in Optical Resolution." ResearchGate.[2] (Review of modern resolution agents including phenylethylamine derivatives).

Sources

Application Note: Chiral Resolution of Carboxylic Acids with 1-(4-Methylphenyl)ethanamine HCl

[1]

Executive Summary

This application note details the methodology for resolving racemic carboxylic acids using 1-(4-Methylphenyl)ethanamine (also known as p-Tolylethylamine).[1] This resolving agent is a structural analog of

Critical Note on Starting Material: The user has specified the Hydrochloride (HCl) salt of the amine. This salt is chemically inert for resolution purposes in its current state.[1] A carboxylic acid cannot react with an amine hydrochloride to form a diastereomeric salt directly.[1] A mandatory "Free-Basing" phase is required to liberate the reactive amine prior to resolution.[1]

Chemical Background & Mechanism[1]

The Resolving Agent

-

Name: 1-(4-Methylphenyl)ethanamine Hydrochloride[1]

-

Role: Chiral Base (Resolving Agent)

-

Advantage: The p-methyl substituent provides additional van der Waals contact points in the crystal lattice, often promoting crystallinity in salts that otherwise "oil out" with standard PEA.

The Reaction Pathway

The resolution relies on the formation of two diastereomeric salts with distinct solubilities:[3]

-

Liberation:

-

Salt Formation:

(Assuming the R-R salt is less soluble; this varies by substrate).[1]

Workflow Visualization

The following diagram outlines the critical process flow, specifically addressing the handling of the HCl salt precursor.

Figure 1: Operational workflow for converting the inactive HCl salt into a resolving agent and processing the resolution.

Detailed Experimental Protocols

Phase A: Preparation of the Free Base (Mandatory)

Rationale: Direct addition of the HCl salt to the carboxylic acid will result in no reaction or counter-ion scrambling. The amine must be uncharged to accept the proton from the carboxylic acid.

Reagents:

-

1-(4-Methylphenyl)ethanamine HCl[1]

-

Sodium Hydroxide (2M aqueous solution)[1]

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

-

Brine (Sat. NaCl)[1]

-

Anhydrous Sodium Sulfate (

)[1]

Procedure:

-

Dissolution: Suspend the amine HCl salt in water (approx. 5 mL/g).

-

Basification: Slowly add 2M NaOH with stirring until the pH reaches >12. The solution will become cloudy as the free amine (an oil) separates.

-

Extraction: Extract the aqueous mixture with DCM (

vol). -

Drying: Wash the combined organic layers with brine, dry over anhydrous

, and filter. -

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the free amine as a pale yellow oil.

-

QC Check: Verify absence of solvent via NMR.[1] Calculate exact yield for stoichiometry.

-

Phase B: Resolution Screening (The "Rule of Three")

Rationale: Solubilities are unpredictable.[4] A screen of solvents with varying polarity is required.

Standard Conditions:

-

Stoichiometry: 1.0 equivalent of Amine per 1.0 equivalent of Racemic Acid.

-

Scale: 100 mg of Racemic Acid.

Solvent System Table:

| Solvent Class | Specific Solvent | Dielectric Const.[1] | Boiling Pt. (°C) | Notes |

| Protics | Ethanol (95%) | 24.5 | 78 | Standard starting point.[1] |

| 2-Propanol (IPA) | 18.0 | 82 | Good for less soluble salts.[1] | |

| Aprotics | Acetone | 20.7 | 56 | Promotes rapid crystallization.[1] |

| Ethyl Acetate | 6.0 | 77 | Often yields very pure crystals but lower yield.[1] | |

| Mixtures | EtOH/Water (9:[1]1) | - | - | Use if salts are too soluble in pure alcohol.[1] |

| MEK (Methyl Ethyl Ketone) | 18.5 | 80 | Excellent alternative to acetone.[1] |

Screening Protocol:

-

Place 1.0 eq of Racemic Acid in a vial.

-

Add 1.0 eq of Free Amine (prepared in Phase A).[1]

-

Add solvent (start with 5 vol, i.e., 0.5 mL for 100 mg).

-

Heat to Reflux: Use a heating block. If solid remains, add solvent in small increments until dissolved.[1]

-

Cool Down: Switch off heat and allow the vial to cool to room temperature slowly (over 2-4 hours).

-

Observation:

Phase C: Preparative Scale-Up

Once the optimal solvent is identified (e.g., Ethanol 95%), scale up.

-

Mixing: Combine Racemic Acid (10 g) and Free Amine (1.0 eq) in the chosen solvent at reflux.

-

Seeding (Crucial): If crystals were obtained in the screen, save a tiny amount. When the large batch cools to just below saturation temperature (metastable zone), add these seeds to induce controlled crystallization.

-

Harvest: Filter the solid. Wash with a small amount of cold solvent.[1]

-

Recrystallization:

Phase D: Salt Breaking (Recovery of Acid)

To obtain the final chiral drug/intermediate.

-

Suspend the purified diastereomeric salt in water/DCM biphasic mixture.[1]

-

Add 1M HCl (slight excess relative to amine) to protonate the amine.[1]

-

Combine DCM layers, dry (

), and evaporate to yield the Chiral Acid . -

(Optional) Basify the aqueous layer to pH 12 and extract with DCM to recover the resolving agent for reuse.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

A common failure mode where the salt separates as a liquid droplet rather than a crystal.

Corrective Actions:

-

Seeding: The most effective cure.[1] Rub the side of the flask with a glass rod or add a seed crystal.

-

Temperature Cycling: Heat the oil until it dissolves, then cool very slowly.

-

Dutch Resolution Strategy: If the pure 1-(4-methylphenyl)ethanamine oils out, replace 10-20% of it with unsubstituted 1-phenylethylamine.[1] The structural similarity helps nucleate the crystal lattice without disrupting chiral recognition (Family Approach).

The "Pope-Peachy" Method (0.5 Equivalents)

If 1.0 equivalent yields low enantiomeric excess (ee), try using 0.5 equivalents of the chiral amine and 0.5 equivalents of an achiral base (like NaOH or Triethylamine).

-

Theory: The chiral amine will selectively react with the matching enantiomer of the acid (forming the less soluble salt), while the achiral base neutralizes the other enantiomer (keeping it in solution).

References

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.[1] (The definitive text on chiral resolution).

-

Vries, T. R., et al. (1998).[1] "The Family Approach to the Resolution of Racemates: Dutch Resolution." Angewandte Chemie International Edition, 37(17), 2349-2354.[1] Link

-

Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1]

-

Faigl, F., et al. (2010).[1] "Separation of Enantiomers by Crystallization." IntechOpen. Link[1]

-

Perry, J. J., et al. (2018).[1] "Diastereomeric Salt Resolution for Separating Chiral Compounds." BioDuro Technical Notes. Link

Sources

- 1. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | C11H16ClNO | CID 76956103 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Diastereomeric Salt Formation with 1-(4-Methylphenyl)ethanamine HCl

[1]

Executive Summary

This technical guide details the protocols for utilizing 1-(4-Methylphenyl)ethanamine (also known as

Critical Note on Starting Material: The title specifies the Hydrochloride (HCl) salt . Diastereomeric salt formation requires the amine to be in its free base form to react with a chiral acid (or vice versa). Therefore, this guide is structured in two distinct phases:

-

Activation: Converting the stable HCl salt into the reactive free base.

-

Resolution: Protocols for both resolving the racemic amine itself and utilizing the enantiopure amine to resolve acidic racemates.

Pre-Protocol Technical Data

Chemical Identity

| Property | Specification |

| Compound | 1-(4-Methylphenyl)ethanamine Hydrochloride |

| CAS (Racemic HCl) | 586-70-9 (Free Base) / Specific HCl CAS varies |

| MW | 135.21 g/mol (Free Base) / 171.67 g/mol (HCl Salt) |

| Physical State | HCl: White Crystalline Solid / Free Base: Colorless Liquid |

| Chirality | (R)-(+) and (S)-(-) enantiomers |

| Boiling Point (Base) | ~211°C |

| Density (Base) | 0.926 g/mL |

The Principle of Diastereomeric Discrimination

Enantiomers have identical physical properties in achiral environments. Reacting a racemic amine (

Unlike enantiomers, these diastereomers have different lattice energies and solubilities.[1] We exploit this difference to precipitate the less soluble salt (the "Target Salt") while leaving the more soluble salt in the mother liquor.

Phase 1: Activation (Free Base Liberation)

Objective: Convert the shelf-stable 1-(4-Methylphenyl)ethanamine HCl into the reactive free amine.

Why: The protonated ammonium form (

Reagents

-

1-(4-Methylphenyl)ethanamine HCl (Start Mass: 10.0 g, ~58 mmol)[1]

-

Sodium Hydroxide (NaOH), 20% w/w aqueous solution[1]

-

Methyl tert-butyl ether (MTBE) or Toluene (Extraction solvent)[1]

-

Brine (Saturated NaCl)[1]

-

Anhydrous Sodium Sulfate (

)[1]

Protocol

-

Dissolution: Suspend 10.0 g of the HCl salt in 30 mL of deionized water in a separatory funnel.

-

Neutralization: Slowly add 20 mL of 20% NaOH.

-

Observation: The solution will become cloudy/oily as the free amine separates from the aqueous phase.

-

Exotherm Warning: The reaction is slightly exothermic.

-

-

Extraction: Add 40 mL of MTBE. Shake vigorously for 2 minutes, venting frequently. Allow layers to separate.[5][6]

-

Wash: Drain the aqueous layer. Wash the organic layer once with 15 mL brine to remove trapped water.

-

Drying: Pour the organic layer into an Erlenmeyer flask containing 5 g of anhydrous

. Let stand for 15 minutes. -

Isolation: Filter off the solid desiccant. Concentrate the filtrate using a rotary evaporator (

, 200 mbar -> 20 mbar) to obtain the Free Amine as a colorless to pale yellow oil.[1]-

Yield Expectation: ~7.5 - 7.8 g (Theoretical: 7.87 g).

-

Phase 2: Optical Resolution Workflows

Scenario A: Resolving the Racemic Amine

Use this if you have the racemic amine and need the pure (R) or (S) enantiomer.[1][6]

Resolving Agent: (2R,3R)-(+)-Tartaric Acid (Natural Tartaric Acid).[1] Solvent: Methanol (MeOH).[1][2][6][7]

Step-by-Step Protocol

-

Stoichiometry Calculation: Use 1.0 molar equivalent of Tartaric Acid relative to the amine.

-

Example: 7.8 g Free Amine (58 mmol) + 8.7 g (+)-Tartaric Acid (58 mmol).[1]

-

-

Hot Solution Prep:

-

Dissolve 8.7 g (+)-Tartaric Acid in 100 mL boiling Methanol.

-

Separately, dilute 7.8 g Free Amine in 20 mL Methanol.[1]

-

-

Combination: Slowly add the amine solution to the hot acid solution with vigorous stirring.

-

Note: Immediate precipitation may occur. If so, add just enough extra hot MeOH to dissolve everything (reflux).[1]

-

-

Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling (critical for crystal purity). Let stand at room temperature for 12–24 hours.

-

Harvesting: Filter the white crystals.

-

Recrystallization (The Purification Loop):

-

Dissolve the wet cake in the minimum amount of boiling MeOH.

-

Cool slowly.

-

Repeat until the melting point is constant.

-

Scenario B: Using the Amine to Resolve an Acid

Use this if you have Enantiopure 1-(4-Methylphenyl)ethanamine and want to resolve a racemic carboxylic acid (e.g., Mandelic Acid derivative).[1]

Method: The "Pope-Peachey" Approach (0.5 eq Resolving Agent). Why: Using 0.5 equivalents of the chiral amine forces the formation of the less soluble salt with the matching enantiomer of the acid, while the remaining acid stays in solution (often as an ammonium salt if an achiral base is added, or as free acid).[1]

Protocol

-

Setup: Dissolve 20 mmol of Racemic Acid in 50 mL Isopropanol (IPA).

-

Addition: Add 10 mmol (0.5 eq) of (R)-1-(4-Methylphenyl)ethanamine (Free Base).

-

Nucleation: Heat to near reflux to ensure homogeneity, then cool to ambient temp.

-

Troubleshooting: If no crystals form, scratch the glass or add a seed crystal.[1]

-

-

Filtration: Collect crystals. These contain the Resolved Acid paired with the Chiral Amine.

-

Liberation: Suspend salt in dilute HCl; extract the Resolved Acid into ether/ethyl acetate.

Visualizing the Workflow

The following diagram illustrates the complete lifecycle from the raw HCl salt to the isolated enantiomer.

Figure 1: Operational workflow for the conversion of the HCl salt to free base, followed by optical resolution via diastereomeric crystallization.[1]

Analytical Validation & Troubleshooting

Validation Metrics

After liberating the amine (or acid) from the purified salt, verify optical purity:

-

Specific Rotation (

):-

Compare against literature values (typically measured in Ethanol or Methanol).

-

(R)-Isomer: Positive (+) rotation.[1]

-

(S)-Isomer: Negative (-) rotation.

-

-

Chiral HPLC:

Troubleshooting "Oiling Out"

A common failure mode is the formation of an oil droplets instead of crystals.

-

Cause: The solution is too concentrated or cooled too rapidly, entering the "labile" zone of supersaturation.[1]

-

Fix:

-

Reheat to dissolve the oil.

-

Add 10-20% more solvent.

-

Seeding: Add a tiny crystal of the desired salt at the cloud point.

-

Agitation: Stir gently; vigorous stirring can induce oiling.

-

References

-

Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agent selection).

-

Saigo, K., et al. (1980).[1] "Optical Resolution of 1-Phenylethylamine and 1-(p-Tolyl)ethylamine by Preferential Crystallization". Bulletin of the Chemical Society of Japan. Link[1]

-

Perry, C. & Gilpin, R. (2015).[1] "An Improved Resolution of (±)-1-Phenylethylamine". The Chemical Educator. Link

-

Sigma-Aldrich. "Product Specification: 1-(4-Methylphenyl)ethylamine".[10] Link

-

Ingersoll, A. W. (1937).[1] "Resolution of Racemic Substances". Organic Syntheses, Coll.[1] Vol. 2, p. 506.[1] (Foundational protocols for amine resolution).

Sources

- 1. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]

- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [chemicalbook.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP1215197A2 - Method for the racemisation of optically active amines - Google Patents [patents.google.com]

- 10. 1-(4-Methylphenyl)ethylamine 96 586-70-9 [sigmaaldrich.com]

GC-MS analysis of 1-(4-Methylphenyl)ethanamine hcl derivatives

Application Note: High-Resolution GC-MS Profiling of 1-(4-Methylphenyl)ethanamine HCl Derivatives

Introduction & Scope

1-(4-Methylphenyl)ethanamine (also known as 4-methyl-

-

Non-volatility: The ionic salt form cannot be analyzed directly by GC.

-

Peak Tailing: Primary amines interact strongly with silanol groups in capillary columns, leading to poor peak symmetry.

-

Stereochemistry: As a chiral molecule, enantiomeric purity is often a critical quality attribute (CQA).

This guide details a robust protocol for the free-basing and chemical derivatization of 1-(4-Methylphenyl)ethanamine HCl using Trifluoroacetic Anhydride (TFAA). This acylation strategy improves volatility, peak shape, and mass spectral diagnostic capability.[1] Additionally, we provide a specialized protocol for chiral resolution using cyclodextrin-based stationary phases.

Scientific Rationale & Mechanism

Why Derivatize?

Direct injection of amine salts damages GC liners and columns. While free-basing (neutralizing the salt) allows for injection, underivatized primary amines often exhibit "shark-fin" tailing due to hydrogen bonding with the stationary phase.

Acylation with TFAA replaces the active hydrogen on the amine with a trifluoroacetyl group.

-

Reaction:

-

Benefit 1: Eliminates H-bond donation, resulting in sharp, Gaussian peaks.

-

Benefit 2: Adds significant mass (+96 Da), shifting fragments into a higher, cleaner

range. -

Benefit 3: The electronegative fluorine atoms facilitate negative chemical ionization (NCI) if ultra-high sensitivity is required later.

Fragmentation Logic (EI Source)

Understanding the fragmentation allows for self-validation of the peaks.

-

Alpha-Cleavage: The driving force in amine fragmentation is the rupture of the bond adjacent to the nitrogen (alpha-bond), stabilized by the nitrogen lone pair.

-

Competition: Cleavage can occur on either side of the chiral center (

).-

Path A (Loss of Methyl): Yields a resonance-stabilized benzylic iminium ion.

-

Path B (Loss of Aryl): Yields a smaller aliphatic iminium ion.

-

Experimental Protocol: Sample Preparation

Safety Warning: TFAA is corrosive and moisture-sensitive. Perform all steps in a fume hood.

Workflow Diagram

Figure 1: Step-by-step sample preparation workflow from salt neutralization to derivatized injection.

Detailed Steps

-

Free-Basing (Liquid-Liquid Extraction):

-

Dissolve 10 mg of 1-(4-Methylphenyl)ethanamine HCl in 1 mL of deionized water.

-

Add 500 µL of 1 M NaOH (pH > 12).

-

Add 2 mL of MTBE (Methyl tert-butyl ether) or Dichloromethane.

-

Vortex for 1 minute and centrifuge at 3000 rpm for 2 minutes.

-

Transfer the top organic layer to a clean, dry glass vial.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

-

Derivatization (Acylation):

-

Re-dissolve the residue in 50 µL of anhydrous Ethyl Acetate.

-

Add 50 µL of TFAA (Trifluoroacetic Anhydride) .

-

Cap tightly and heat at 60°C for 20 minutes .

-

Note: If the solution turns dark, the reaction is too vigorous; dilute reagents further.

-

-

Final Prep:

-

Evaporate the excess TFAA/Solvent under Nitrogen (remove acidic byproducts).

-

Reconstitute in 1 mL of Ethyl Acetate for GC injection.

-

Instrumental Method (GC-MS)

GC Parameters

| Parameter | Setting | Rationale |

| System | Agilent 7890B / 5977B (or equivalent) | Standard Single Quadrupole |

| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Ultra-Inert phase reduces amine tailing. |

| Inlet | Split (20:1), 250°C | High split ratio prevents column overload. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized for MS vacuum efficiency. |

| Oven Program | 60°C (1 min) | Fast ramp; analyte elutes mid-ramp (~140-160°C). |

| Transfer Line | 280°C | Prevents condensation of high-boiling matrix. |

MS Parameters (EI)

| Parameter | Setting |

| Source Temp | 230°C |

| Quad Temp | 150°C |

| Ionization | Electron Impact (70 eV) |

| Scan Range | |

| Solvent Delay | 3.0 min (Protect filament from TFAA/Solvent) |

Results & Interpretation

Fragmentation Pathway (TFA Derivative)

The derivatized molecule, N-(1-(4-methylphenyl)ethyl)-2,2,2-trifluoroacetamide , has a Molecular Weight of 231 Da .

Diagnostic Ions:

-

Molecular Ion (

): -

Base Peak (Alpha Cleavage - Methyl Loss):

-

Loss of the terminal methyl group (

, 15 Da). -

Forms a resonance-stabilized benzylic cation:

. - 216 .

-

-

Secondary Fragment (Alpha Cleavage - Aryl Loss):

-

Loss of the Tolyl group (

, 91 Da). -

Forms the aliphatic fragment:

. - 140 .

-

-

Tropylium Ion:

105 (Methyl-tropylium), characteristic of the p-tolyl ring.

Figure 2: Primary fragmentation pathways for the TFA-derivative of 1-(4-methylphenyl)ethanamine.

Advanced Protocol: Chiral Separation

If the objective is to determine the Enantiomeric Excess (ee%) of the (R) vs (S) isomers, the standard DB-5ms column is insufficient.

Method: Direct Chiral Separation

Column: Rt-

Troubleshooting & Validation

-

Issue: No Peak.

-

Cause: Salt not neutralized.

-

Fix: Check pH of aqueous phase during LLE (must be > 12).

-

-

Issue: Peak Tailing (TFA derivative).

-

Cause: Incomplete derivatization or moisture in TFAA.

-

Fix: Use fresh TFAA; ensure reaction vial is sealed; increase incubation time.

-

-

Issue: Extra Peaks at M+14.

-

Cause: Methylation artifact if Methanol was used in extraction.

-

Fix: Use MTBE or Ethyl Acetate only.

-

References

-

Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General grounding on GC-MS derivatization).

-

NIST Chemistry WebBook. Mass Spectrum of Phenethylamine derivatives. National Institute of Standards and Technology. (Source for fragmentation patterns).

-

Lin, D. L., et al. (2018). "New GC investigation of chiral amine separation." Wiley Analytical Science. (Specifics on cyclodextrin separation of phenylalkylamines).

-

Sigma-Aldrich (Merck). "Derivatization Reagents for GC: Acylation." (Technical Bulletin on TFAA usage).

Sources

Application Note: Determination of Enantiomeric Purity Using 1-(4-Methylphenyl)ethanamine HCl

Introduction & Scope

This application note details the protocol for determining the enantiomeric purity (enantiomeric excess, ee) of chiral carboxylic acids using 1-(4-Methylphenyl)ethanamine Hydrochloride (also known as p-Tolylethylamine HCl) as a Chiral Derivatizing Agent (CDA).[1]

While standard chiral HPLC is effective, it requires expensive, specialized columns.[1] Derivatization with a chiral amine allows for the assessment of enantiomeric purity using achiral methods (standard NMR or C18 HPLC) by converting enantiomers into diastereomers.[1][2]

Why 1-(4-Methylphenyl)ethanamine?

Unlike the more common

-

NMR Diagnostic Handle: The p-methyl group provides a clean singlet (

2.3 ppm) in -

Crystallinity: The resulting amides often have higher melting points, aiding in purification if the goal is resolution rather than just analysis.

-

Electronic Symmetry: The AA'BB' aromatic system simplifies the aromatic region compared to the complex multiplets of unsubstituted phenyl rings.

Scientific Principle: Diastereomeric Discrimination

Enantiomers possess identical physical properties in achiral environments (e.g., NMR solvents like CDCl

-

Reaction:

[1] -

Result: The

and

Mechanism Diagram

The following diagram illustrates the conversion of indistinguishable enantiomers into distinguishable diastereomers.

Figure 1: Transformation of enantiomeric mixture into diastereomers using a single-enantiomer amine.[1][3]

Materials & Equipment

Reagents

-

Analyte: Chiral Carboxylic Acid (Unknown optical purity).[1]

-

CDA:

-(-)-1-(4-Methylphenyl)ethanamine HCl (or the -

Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[1]

-

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) — Crucial for neutralizing the HCl salt.[1] -

Solvent: Dichloromethane (DCM) or DMF (anhydrous).[1]

-

NMR Solvent: CDCl

or DMSO-

Experimental Protocol

Phase 1: Free-Basing the Amine (Critical Step)

Since the reagent is supplied as a Hydrochloride (HCl) salt, it is non-nucleophilic and will not react unless neutralized.[1]

Option A: In-situ Neutralization (Recommended for small scale) [1]

-

Dissolve the acid analyte (1.0 eq) and Coupling Agents (1.1 eq EDC, 1.1 eq HOBt) in DCM.[1]

-

Add the Amine HCl salt (1.1 eq).

-

Add excess base (2.5 eq DIPEA).[1] Note: 1.0 eq neutralizes the HCl, 1.0 eq activates the acid, 0.5 eq ensures basicity.[1]

Option B: Ex-situ Free-Basing (Recommended for bulk/stock solutions) [1]

-

Dissolve Amine HCl in water.

-

Basify with 1M NaOH until pH > 10.

-

Extract 3x with DCM.

-

Dry organics over Na

SO

Phase 2: Derivatization Workflow

This protocol uses the EDC coupling method , which is mild and prevents racemization of sensitive substrates.

-

Preparation: In a 4 mL vial, dissolve the Chiral Acid (0.1 mmol, ~15-20 mg) in 1 mL dry DCM.

-

Activation: Add EDC

HCl (22 mg, 0.11 mmol) and HOBt (15 mg, 0.11 mmol). Stir for 10 minutes at Room Temperature (RT). -

Addition: Add

-1-(4-Methylphenyl)ethanamine HCl (20 mg, 0.11 mmol). -

Initiation: Add DIPEA (45

L, 0.25 mmol). -

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of acid).[1]

-

Workup:

-

Analysis: Redissolve the crude residue in 0.6 mL CDCl

for NMR.

Analytical Methods & Interpretation

Method A: H NMR Spectroscopy (Primary Method)

The diastereomers will show distinct chemical shifts due to the anisotropic shielding effects of the aromatic rings.[1]

Key Diagnostic Signals:

| Proton Group | Multiplicity | Approx.[4][5] Shift (

Calculation of Enantiomeric Excess (

Method B: Achiral HPLC

If NMR signals overlap, the diastereomers can typically be separated on a standard C18 or Silica column.

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1]

-

Mobile Phase: Acetonitrile / Water (Gradient).[1]

-

Detection: UV at 254 nm (Strong absorption from the p-tolyl group).[1]

Self-Validating System (Quality Control)

To ensure the accuracy of the determination, you must validate the assay using the following logic flow:

Figure 2: Validation decision tree to confirm method sensitivity before analyzing unknown samples.

Validation Steps:

-

Racemic Standard Test: Always perform the derivatization on a racemic sample of your acid first. If you do not see two sets of peaks (1:1 ratio) in the NMR, the chiral center is too far from the reaction site, or the conformers are averaging out.[1] Solution: Lower NMR temperature to -40°C or switch to C6D6 solvent.

-

Reagent Purity Check: Run an NMR of the 1-(4-Methylphenyl)ethanamine HCl itself. Ensure no contaminant peaks exist in the diagnostic regions.

References

-

Parker, D. (1991).[1] NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.[1] Link[1]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: (S)-(-)-1-(4-Methylphenyl)ethylamine. Retrieved from Merck/Sigma-Aldrich. Link

-

Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Standard Text on Chiral NMR).

Sources

- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. paulussegroup.com [paulussegroup.com]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

The Pivotal Role of 1-(4-Methylphenyl)ethanamine HCl in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Significance of Chirality in Bioactive Molecules

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. A vast number of pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern medicinal chemistry. 1-(4-Methylphenyl)ethanamine hydrochloride, a readily available chiral amine, serves as a critical tool for chemists to control stereochemistry and construct complex, single-enantiomer bioactive molecules.

This comprehensive guide delves into the multifaceted applications of 1-(4-Methylphenyl)ethanamine HCl, providing detailed insights and practical protocols for its use as both a classical resolving agent and a versatile chiral building block in asymmetric synthesis.

Part 1: 1-(4-Methylphenyl)ethanamine HCl as a Chiral Resolving Agent

The classical method of separating enantiomers from a racemic mixture is through diastereomeric salt formation. This technique leverages the fact that while enantiomers share identical physical properties, diastereomers—formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent—possess distinct physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

1-(4-Methylphenyl)ethanamine HCl, in its free base form, is a chiral amine that can react with racemic carboxylic acids to form diastereomeric ammonium carboxylate salts. The differential solubility of these salts in a given solvent system enables the selective crystallization of one diastereomer, from which the desired enantiomer of the carboxylic acid can be liberated.

Application Focus: Chiral Resolution of Profens

A prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) are the 2-arylpropionic acids, commonly known as "profens." A classic example is ketoprofen, where the (S)-enantiomer is responsible for the therapeutic anti-inflammatory activity, while the (R)-enantiomer is not only less active but can also contribute to side effects.[1] The resolution of racemic ketoprofen is therefore a crucial step in producing a more effective and safer drug.

The structural similarity of 1-(4-methylphenyl)ethanamine to other successful resolving agents for profens, such as (R)-1-phenylethylamine, makes it an excellent candidate for this application. The underlying principle is the formation of diastereomeric salts with differing solubilities.

Protocol: Chiral Resolution of Racemic Ketoprofen using (R)-1-(4-Methylphenyl)ethanamine

This protocol is adapted from established procedures for the resolution of profens using similar chiral amines.

Materials:

-

Racemic ketoprofen

-

(R)-1-(4-Methylphenyl)ethanamine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (reflux condenser, filtration apparatus, separatory funnel, rotary evaporator)

Procedure:

-

Liberation of the Free Base:

-

Dissolve 1-(4-Methylphenyl)ethanamine HCl in water.

-

Add a stoichiometric excess of a strong base, such as 2M NaOH, while cooling in an ice bath.

-

Extract the liberated (R)-1-(4-methylphenyl)ethanamine free base into an organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

-

-

Formation of Diastereomeric Salts:

-

Dissolve racemic ketoprofen in a suitable solvent, such as a mixture of methanol and ethyl acetate.

-

In a separate flask, dissolve an equimolar amount of the (R)-1-(4-methylphenyl)ethanamine free base in the same solvent system.

-

Slowly add the amine solution to the ketoprofen solution with gentle stirring.

-

Allow the mixture to stand at room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by gentle heating to ensure complete dissolution followed by slow cooling.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

-

The collected salt is the (R)-amine-(S)-ketoprofen salt, which is typically less soluble.

-

-

Liberation of the Enriched (S)-Ketoprofen:

-

Suspend the isolated diastereomeric salt in water.

-

Acidify the mixture with dilute HCl (e.g., 2M HCl) to a pH of approximately 2. This will protonate the carboxylate and liberate the (S)-ketoprofen.

-

Extract the (S)-ketoprofen into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the enriched (S)-ketoprofen.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the resolved (S)-ketoprofen should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.

-

Data Presentation:

| Step | Parameter | Expected Outcome |

| 2 | Crystallization Time | 12-24 hours |

| 3 | Yield of Diastereomeric Salt | Variable, dependent on conditions |

| 4 | Yield of (S)-Ketoprofen | >85% based on the isolated salt |

| 5 | Enantiomeric Excess (e.e.) | >95% after one crystallization |

Part 2: 1-(4-Methylphenyl)ethanamine as a Chiral Auxiliary

Beyond its role as a resolving agent, 1-(4-methylphenyl)ethanamine can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

The amine functionality of 1-(4-methylphenyl)ethanamine allows for its covalent attachment to a substrate, for instance, through the formation of an amide bond with a carboxylic acid. The chiral environment provided by the auxiliary can then influence the facial selectivity of reactions at a nearby prochiral center.

Conceptual Application: Diastereoselective Alkylation

A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates. By converting a carboxylic acid into a chiral amide using 1-(4-methylphenyl)ethanamine, the resulting enolate can be alkylated with high diastereoselectivity. The steric bulk of the tolyl group and the stereochemistry at the benzylic position of the auxiliary effectively block one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.

Workflow for Diastereoselective Alkylation:

Caption: Diastereoselective Alkylation Workflow.

Protocol: Diastereoselective Synthesis of a Chiral β-Lactam Precursor

This conceptual protocol illustrates how 1-(4-methylphenyl)ethanamine can be used as a chiral auxiliary in the synthesis of a precursor to β-lactam antibiotics.

Materials:

-

An appropriate α,β-unsaturated carboxylic acid

-

(R)-1-(4-Methylphenyl)ethanamine

-

Coupling agents (e.g., DCC, EDC)

-

Lithium diisopropylamide (LDA)

-

An appropriate electrophile (e.g., a silyl enol ether)

-

Solvents (e.g., THF, dichloromethane)

-

Reagents for auxiliary cleavage (e.g., trifluoroacetic acid)

Procedure:

-

Synthesis of the Chiral Amide:

-

Couple the α,β-unsaturated carboxylic acid with (R)-1-(4-methylphenyl)ethanamine using a standard peptide coupling reagent to form the corresponding chiral amide.

-

-

Diastereoselective Conjugate Addition:

-

Generate a lithium enolate from a suitable ketone using LDA in anhydrous THF at low temperature (e.g., -78 °C).

-

Add the chiral α,β-unsaturated amide to the enolate solution. The chiral auxiliary will direct the conjugate addition to one face of the double bond, leading to a diastereomerically enriched product.

-

-

Cyclization to the β-Lactam Ring:

-

The product from the conjugate addition can then be induced to cyclize to form the β-lactam ring, often through the activation of the amide nitrogen and subsequent intramolecular nucleophilic attack.

-

-

Cleavage of the Chiral Auxiliary:

-

The 1-(4-methylphenyl)ethyl group can be cleaved from the β-lactam nitrogen under acidic conditions (e.g., using trifluoroacetic acid) to yield the final enantiomerically enriched β-lactam product and recover the chiral auxiliary.

-

Part 3: 1-(4-Methylphenyl)ethanamine as a Chiral Building Block

In addition to its roles in resolution and as an auxiliary, 1-(4-methylphenyl)ethanamine can be directly incorporated as a chiral building block into the final structure of a bioactive molecule. In this approach, the stereocenter of the amine becomes a permanent feature of the target compound.

Case Study: Synthesis of NK1 Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists are a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting.[2][3] A key example is Aprepitant.[4] The synthesis of many NK1 receptor antagonists involves the incorporation of a chiral benzylic amine moiety.

While many reported syntheses of Aprepitant utilize a different chiral alcohol, the general synthetic strategy highlights how a molecule like 1-(4-methylphenyl)ethanamine could be a valuable starting material for analogous structures. The core of Aprepitant contains a morpholine ring, and the stereochemistry of the substituents is critical for its activity.

Conceptual Synthetic Pathway:

Caption: Synthesis of an NK1 Antagonist Analog.

In a hypothetical synthesis, (R)-1-(4-methylphenyl)ethanamine could react with a suitable chiral epoxide in a ring-opening reaction to establish a key amino alcohol intermediate. This intermediate would then undergo further transformations, including cyclization to form the morpholine core and subsequent functionalization to yield the final NK1 receptor antagonist analog. The stereocenter from the starting amine would be retained throughout the synthesis, defining the absolute configuration of a critical part of the final molecule.

Conclusion: A Versatile Tool in the Chemist's Arsenal

1-(4-Methylphenyl)ethanamine HCl is a powerful and versatile tool for the synthesis of bioactive molecules. Its utility spans from the classical, yet highly effective, method of chiral resolution via diastereomeric salt formation to its more intricate roles as a chiral auxiliary and a fundamental chiral building block. The ability to control and introduce stereocenters with this reagent is fundamental to the development of modern therapeutics, where the chirality of a molecule is inextricably linked to its biological function. The protocols and conceptual applications outlined in this guide underscore the importance of 1-(4-Methylphenyl)ethanamine HCl for researchers, scientists, and drug development professionals in their pursuit of novel and effective medicines.

References

- Bhushan, R., & Arora, M. (2006). Resolution of enantiomers of ibuprofen by liquid chromatography: a review.

- Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135.

- Myers, A. G., et al. (2009). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.

- Patel, L., & Lindley, C. (2003). Aprepitant--a novel NK1-receptor antagonist. Expert Opinion on Pharmacotherapy, 4(12), 2279-2296.

-

US Food and Drug Administration. (2022). EMEND (aprepitant) capsules, for oral use. HIGHLIGHTS OF PRESCRIBING INFORMATION. [Link]

- Czarnocki, Z., et al. (2007). ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 1032-1038.

- Perrin, C. L., & Ohta, B. K. (2001). Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid.

-

RSC Publishing. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

- Singh, R., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5949.

- US Patent US5162576A. (1992). Resolution of ketoprofen.

-

Terada, M. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]

- Sparaco, R., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(20), 4758.

- Dudziński, M., & Mlynarski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.

-

Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia. [Link]

- de Lacerda, V., et al. (2014). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 5(9), 3549-3555.

- Jeske, M., et al. (2019). The continuing significance of chiral agrochemicals. Pest Management Science, 75(9), 2339-2348.

- Davies, S. G., & Fletcher, A. M. (2013). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 9, 1255-1280.

- Vashistha, V. K., et al. (2024). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector. Journal of Research in Pharmacy, 28(1), 326-334.

- Pehourcq, F., et al. (2001). Chiral resolution of flurbiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column chiral stationary phase.

- Muñoz, M., & Covenas, R. (2014). The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug.

- Hansen, K. B., et al. (2009). Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. The Journal of Organic Chemistry, 74(16), 6294-6303.

- Feng, X., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.

- Hesketh, P. J. (2004). Aprepitant: a novel neurokinin-1 receptor antagonist for the control of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 4(2), 165-172.

Sources

Technical Support Guide: 1-(4-Methylphenyl)ethanamine HCl Synthesis

Ticket ID: #SYN-4M-PEA-001 Subject: Impurity Profiling & Troubleshooting for 1-(4-Methylphenyl)ethanamine HCl Assigned Specialist: Senior Application Scientist Status: Open

Introduction

This technical guide addresses the synthesis, purification, and quality control of 1-(4-Methylphenyl)ethanamine Hydrochloride (also known as 4-methyl-

This guide moves beyond basic recipes to explain the why and how of impurity formation, providing self-validating protocols to ensure pharmaceutical-grade purity.

Module 1: Synthetic Route Analysis & Impurity Origins

To troubleshoot effectively, you must identify which synthetic pathway you are using.[1] The impurity profile is route-dependent.

Pathway Visualization

Figure 1: Reaction pathways showing the origin of the three primary impurities (Alcohol, Dimer, and Formyl species) relative to the target amine.

Impurity Origins Table

| Impurity ID | Chemical Name | Origin | Risk Factor |

| Impurity A | 1-(4-Methylphenyl)ethanol | Direct Reduction: Occurs if the reducing agent (e.g., NaBH₄) attacks the ketone before the imine is fully formed. | High in "one-pot" reductive aminations. |

| Impurity B | Bis(1-(4-methylphenyl)ethyl)amine | Dimerization: The newly formed primary amine reacts with the intermediate imine. | High in high-concentration reactions or slow reductions. |

| Impurity C | N-Formyl-1-(4-methylphenyl)ethanamine | Leuckart Intermediate: Incomplete hydrolysis of the formamide intermediate. | Specific to Leuckart-Wallach synthesis. |

Module 2: Analytical Fingerprinting (Troubleshooting)

Before purification, you must diagnose the crude mixture.[1] Use this data to identify which impurity is plaguing your synthesis.[1][2]

1H NMR Diagnostic Table (CDCl₃)

| Proton Environment | Target Amine (HCl Salt) | Impurity A (Alcohol) | Impurity B (Dimer) |

| Ar-CH3 (Methyl) | ~2.35 ppm (s) | 2.35 ppm (s) | ~2.30 ppm (s) |

| ~1.65 ppm | 1.48 ppm | ~1.30 ppm | |

| Chiral CH (Quartet) | ~4.40 - 4.60 ppm | 4.85 ppm | ~3.60 ppm (Multiplet) |

| Aromatic Region | 7.20 - 7.40 ppm | 7.16 (d), 7.26 (d) | Complex Multiplet |

| Key Identifier | Broad NH₃⁺ peaks (>8.0 ppm) | Hydroxyl singlet (~1.91 ppm) | Lack of NH₃⁺ / Shielded CH |

Tech Note: The most distinct marker for the Alcohol Impurity (A) is the quartet at 4.85 ppm and the upfield doublet at 1.48 ppm . If you see these, your imine formation was incomplete before reduction.[1]

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "My product is an oil/gum and won't crystallize."

Diagnosis: Likely contamination with Impurity A (Alcohol) or residual solvent.[1] Solution:

-

Acid-Base Extraction (The "Rescue" Protocol):

-

Dissolve the crude oil in dilute HCl (pH < 2).[1] The amine and dimer will go into the water; the alcohol and unreacted ketone will stay in the organic layer.[1]

-

Wash: Extract the aqueous layer 2x with Ethyl Acetate (removes Impurity A).[1]

-

Basify: Adjust aqueous layer to pH > 12 with NaOH.[1]

-

Extract: Extract product into Dichloromethane (DCM).

-

Salt Formation: Dry DCM, evaporate, redissolve in dry Ethanol, and add HCl/Ether to precipitate the salt.

-

Issue 2: "I have a secondary spot on TLC that runs higher than the amine."

Diagnosis: This is likely Impurity B (Dimer) .[1] Secondary amines are less polar than primary amines.[1] Solution:

-

Prevention: Use a large excess of ammonia/ammonium source (10-15 equivalents) during synthesis to statistically favor the primary amine.

-

Purification: Recrystallization (see Module 4).[1] The dimer HCl salt is often significantly less soluble in cold ethanol than the target, or conversely, much more soluble in acetone.

-

Test: Triturate the solid with cold acetone.[1] The dimer often remains in solution (or vice versa depending on the specific salt form; verification via TLC of the filtrate is required).

-

Issue 3: "The melting point is broad and low (<200°C)."

Diagnosis: Mixed salt formation or wet product.[1] Solution:

-

Ensure the salt is fully dried.[1] Hygroscopic HCl salts absorb water rapidly, depressing the melting point.[1]

-

Recrystallize from Isopropanol (IPA) .[1]

Module 4: Validated Purification Protocol

Objective: Isolate high-purity (>99%) 1-(4-Methylphenyl)ethanamine HCl.

Reagents

-

Crude Amine HCl

-

Solvent A: Isopropanol (IPA) - High purity

-

Solvent B: Diethyl Ether or MTBE (Antisolvent)

Step-by-Step Recrystallization

-

Dissolution: Place 10g of crude HCl salt in a flask. Add boiling IPA slowly. Use the minimum amount required to dissolve the solid (approx. 30-50 mL).

-

Checkpoint: If insoluble particulates remain, filter hot.[1]

-

-

Cooling: Allow the solution to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.[1]

-

Crystallization: Once room temp is reached, place in a fridge (4°C) for 2 hours. White needles should form.[1]

-

Filtration: Filter the crystals under vacuum.

-

Wash: Wash the filter cake with cold MTBE or Ether (removes surface-bound non-polar impurities like the dimer).

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Resolution (Optional - If Chiral Purity is Required)

If you synthesized the racemate and require the (S)- or (R)- enantiomer:

-

Agent: Use O,O'-Di-p-toluoyl-L-tartaric acid (for S-isomer targeting, subject to specific screening).

-

Solvent: Methanol/Water mixtures.[1]

-

Method: The diastereomeric salt of the target enantiomer will crystallize preferentially.[1] Liberate the free base with NaOH and re-form the HCl salt.[1]

References

-

Leuckart Reaction Impurities: Kunalan, V., et al. (2009).[3] "Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods." Analytical Chemistry, 81(17), 7342–7348.[3] Link

-

Alcohol Impurity NMR Data: Royal Society of Chemistry, Supporting Information for Organic & Biomolecular Chemistry. "1H NMR of 1-(4-methylphenyl)ethanol." Link

-

Resolution Protocols: Kozma, D., et al. (2001). "Solvent-free optical resolution of N-methylamphetamine by distillation after partial diastereoisomeric salt formation." Chirality, 13(8), 428-430. (Demonstrates tartaric acid derivative efficiency for this class). Link

-

General Reductive Amination: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Technical Support Center: Chiral Separation of 1-(4-Methylphenyl)ethanamine HCl

This technical guide addresses the specific challenges associated with the chiral separation of 1-(4-Methylphenyl)ethanamine HCl (also known as 4-methyl-α-methylbenzylamine hydrochloride).

Status: Active Subject: Troubleshooting & Method Development Guide Target Analyte: 1-(4-Methylphenyl)ethanamine (HCl Salt) Chemical Nature: Primary Amine, Basic, Polar (Salt form)

Executive Summary & Molecule Profile

1-(4-Methylphenyl)ethanamine is a chiral primary amine often used as a resolving agent or a pharmaceutical intermediate.[1] The presence of the HCl salt introduces specific solubility and chromatographic challenges that differ from the free base.

-

Core Challenge: The HCl salt is highly polar and insoluble in standard Normal Phase (NP) solvents (Hexane/Heptane).

-

Chromatographic Issue: Severe peak tailing due to interaction between the free amine (if salt breaks) and residual silanols on silica columns.

-

Resolution Strategy: Requires either "Salt Breaking" for NP-HPLC or specific Reversed Phase (RP) / Polar Organic modes.

Analytical Method Development (HPLC/SFC)

Decision Matrix: Choosing the Right Mode

The choice of method depends heavily on whether you are willing to convert the salt to a free base.

Figure 1: Method Selection Decision Tree based on sample state.

Troubleshooting Q&A

Q1: I am injecting the HCl salt directly onto a Chiralcel OD-H column with Hexane/IPA (90:10), but I see no peaks or a messy baseline. Why?

-

Root Cause: Solubility and Polarity Mismatch. The HCl salt is not soluble in Hexane. It likely precipitated at the head of the column or is sticking irreversibly to the silica matrix.

-

Solution: You must perform an in-situ free-basing or use a different mode.

-

Protocol: Dissolve your sample in Ethanol or IPA. Add 0.5% Diethylamine (DEA) to the sample vial. This neutralizes the HCl. Ensure your mobile phase also contains 0.1% DEA.

-

Q2: My peaks are tailing significantly (Asymmetry > 2.0). How do I fix this?

-

Root Cause: Interaction between the amine group and residual silanols on the stationary phase.

-

Solution: Increase the basic modifier.

-

Standard: 0.1% DEA (Diethylamine).

-

Aggressive: Switch to 0.1% EDA (Ethylenediamine) if DEA fails; EDA is a stronger silanol blocker for primary amines.

-

Note: Never use amine additives on Crown Ether columns.

-

Q3: Which column is the "Gold Standard" for this specific primary amine?

-

Recommendation: Crownpak CR(+) or CR(-) .

-

Why? Crown ethers form a specific inclusion complex with the ammonium ion (

). Since you already have the HCl salt, this mechanism is ideal. It works in acidic water/methanol, meaning you don't need to break the salt. -

Conditions: Mobile Phase: pH 1.5 Perchloric acid (HClO4) in water / Methanol (85:15). Temperature: 10°C - 25°C (Lower temp often improves resolution).

Preparative Resolution (Crystallization)[2]

For scales >10g, chromatography becomes expensive. Diastereomeric crystallization is the industry standard for this class of amines.

Protocol: Resolution with L-Tartaric Acid

Mechanism: 1-(4-Methylphenyl)ethanamine forms diastereomeric salts with chiral acids. The solubility difference between the

Step-by-Step Workflow:

-

Salt Breaking (if starting with HCl):

-

Dissolve HCl salt in water.

-

Add NaOH (aq) until pH > 12.

-

Extract the oily free amine into MTBE or Toluene.

-

Dry over

and evaporate.

-

-

Crystallization:

-

Solvent: Methanol (MeOH) is preferred.

-

Ratio: 1:1 Molar ratio of Amine to L-(+)-Tartaric Acid.

-

Procedure:

-

Dissolve 10g Amine free base in 50mL hot MeOH.

-

Dissolve equimolar L-Tartaric acid in 50mL hot MeOH.

-

Mix hot. Allow to cool slowly to Room Temp (RT) over 4 hours.

-

Filter the crystals. These are typically enriched in the (S)-Amine • L-Tartrate salt (Check literature for specific isomer pairing).

-

-

-

Recrystallization:

-

If ee < 98%, recrystallize the salt from hot Methanol/Water (95:5).

-

Data Summary Table: Resolving Agents

| Resolving Agent | Solvent System | Typical Yield | Cost | Notes |

| L-(+)-Tartaric Acid | Methanol | 35-40% | Low | Best starting point. Forms robust crystals. |

| Dibenzoyl-L-Tartaric Acid | Ethanol/Water | 30-35% | Medium | Use if Tartaric acid fails. Higher MW, lower capacity. |

| Mandelic Acid | IPA | 25-30% | Medium | Often yields the opposite enantiomer in the mother liquor. |

Enzymatic Kinetic Resolution (Green Chemistry)

If you require high enantiomeric excess (>99% ee) and mild conditions, use Lipase-catalyzed acylation.

Workflow:

-

Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[2][3]

-